2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride
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Overview
Description
2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol This compound is known for its unique structure, which includes a phenol group substituted with dimethyl and morpholinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride typically involves the reaction of 2,6-dimethylphenol with formaldehyde and morpholine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce different alcohols or amines .
Scientific Research Applications
2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the morpholinylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-(morpholin-4-yl)methylphenol hydrochloride: Similar structure but different substitution pattern.
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride: Another similar compound with a different substitution pattern.
Uniqueness
2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethyl and morpholinylmethyl groups provides a distinct set of properties that can be exploited in various applications .
Properties
IUPAC Name |
2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-7-12(8-11(2)13(10)15)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLXXCRXTLBUTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCOCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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